molecular formula C15H17N3O2S B2970044 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide CAS No. 66180-00-5

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide

Cat. No.: B2970044
CAS No.: 66180-00-5
M. Wt: 303.4 g/mol
InChI Key: KMTAHSUTFMPIHM-UHFFFAOYSA-N
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Description

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide is a heterocyclic compound that features a thiazole ring substituted with a phenyl group and a morpholine ring. This compound is known for its diverse biological activities and is used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide typically involves the reaction of 4-phenylthiazol-2-amine with morpholine and acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby disrupting key biological processes. For example, it can inhibit bacterial enzymes, leading to antibacterial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Morpholino-N-(4-phenylthiazol-2-yl)acetamide is unique due to its specific combination of a thiazole ring, phenyl group, and morpholine ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-14(10-18-6-8-20-9-7-18)17-15-16-13(11-21-15)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTAHSUTFMPIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101330293
Record name 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648992
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

66180-00-5
Record name 2-morpholin-4-yl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101330293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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